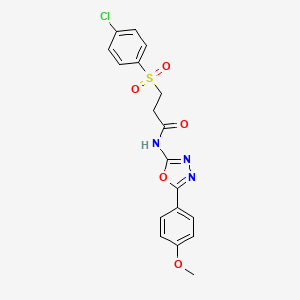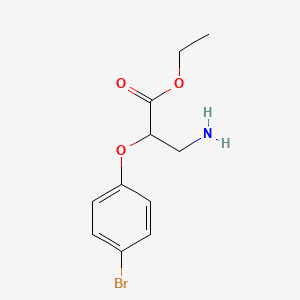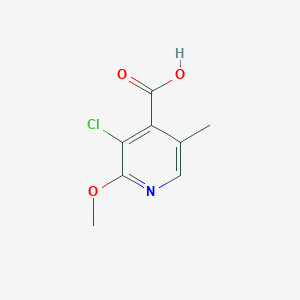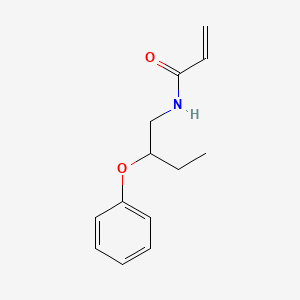![molecular formula C15H18N4O2 B2950317 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide CAS No. 1706076-88-1](/img/structure/B2950317.png)
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a pyridine ring, and an oxane moiety
Vorbereitungsmethoden
The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the oxane moiety: The oxane group can be introduced via nucleophilic substitution reactions, where an appropriate oxane derivative reacts with the pyrazole intermediate.
Coupling with pyridine-4-carboxamide: The final step involves coupling the pyrazole-oxane intermediate with pyridine-4-carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesizers and high-throughput screening techniques.
Analyse Chemischer Reaktionen
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and acylating agents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into its constituent parts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-amine: This compound shares the pyrazole and oxane moieties but lacks the pyridine-4-carboxamide group, resulting in different chemical and biological properties.
Opiranserin: This compound contains a similar oxane moiety but has different substituents on the aromatic rings, leading to distinct pharmacological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c20-15(13-1-5-16-6-2-13)18-14-9-17-19(11-14)10-12-3-7-21-8-4-12/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOJESIFLPAAOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-tert-butyl-6-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2950237.png)
![1-[(2-chlorophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2950238.png)
![2-(4-chlorophenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2950239.png)

![2-(4-methoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950242.png)
![ethyl 6-(2-bromobenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2950243.png)
![2-(4-fluorophenyl)-5-[3-(morpholin-4-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2950244.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B2950251.png)

![ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-{[(3-methoxyphenyl)methyl]carbamoyl}acetate](/img/structure/B2950253.png)

![Ethyl 2-[(5-{[(isopropylamino)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2950257.png)
